(2R,2'S,cis)-Deoxy-saxagliptin

High-Resolution Mass Spectrometry Impurity Profiling Structural Confirmation

(2R,2'S,cis)-Deoxy-saxagliptin (molecular formula C₁₈H₂₅N₃O, molecular weight 299.41 g/mol) is a stereochemically defined deoxy analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin (Onglyza™), classified as a saxagliptin process-related impurity. The compound is formally designated as (1R,3R,5R)-2-((S)-2-((3S,5S,7S)-adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile and is distinguished from the parent drug saxagliptin (C₁₈H₂₅N₃O₂, MW 315.41) by the absence of the 3-hydroxy group on the adamantyl moiety.

Molecular Formula C₁₈H₂₅N₃O
Molecular Weight 299.41
Cat. No. B1156057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,2'S,cis)-Deoxy-saxagliptin
Synonyms(1R,3R,5R)-2-((S)-2-((3S,5S,7S)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Molecular FormulaC₁₈H₂₅N₃O
Molecular Weight299.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,2'S,cis)-Deoxy-saxagliptin: Structural Identity, Impurity Classification, and Differentiation Rationale for DPP-4 Inhibitor Reference Standards


(2R,2'S,cis)-Deoxy-saxagliptin (molecular formula C₁₈H₂₅N₃O, molecular weight 299.41 g/mol) is a stereochemically defined deoxy analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin (Onglyza™), classified as a saxagliptin process-related impurity . The compound is formally designated as (1R,3R,5R)-2-((S)-2-((3S,5S,7S)-adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile and is distinguished from the parent drug saxagliptin (C₁₈H₂₅N₃O₂, MW 315.41) by the absence of the 3-hydroxy group on the adamantyl moiety . Among the multiple deoxy-saxagliptin stereoisomers commercially available—including (2R,2'R,cis)-, (2S,2'S,trans)-, (2S,2'R,trans)-, and (2R,2'R,trans)-deoxy-saxagliptin—the (2R,2'S,cis) configuration represents a distinct stereochemical entity requiring targeted procurement for analytical method development and regulatory quality control (QC) applications .

Why Stereochemically Undefined 'Deoxy-saxagliptin' Cannot Substitute for (2R,2'S,cis)-Deoxy-saxagliptin in Regulated Analytical Workflows


In DPP-4 inhibitor quality control, stereochemical identity is not a minor attribute—it is the primary determinant of both chromatographic behavior and biological recognition. Dong et al. (2014) demonstrated that among the eight stereoisomers of saxagliptin, only the parent drug (1a) exhibited strong DPP-4 inhibitory activity, while stereoisomers 1b–1d and 1f–1h showed no measurable activity . Since deoxy-saxagliptin stereoisomers differ only in the spatial arrangement of substituents around the azabicyclohexane and adamantylglycine chiral centers, each isomer produces a unique retention time under reversed-phase and chiral HPLC conditions. Regulatory submissions (ANDA, USP/EP monograph compliance) require identification, quantification, and control of specified impurities against the exact stereochemically defined reference standard . Procurement of an incorrectly specified deoxy-saxagliptin isomer—or a stereochemically ambiguous mixture—results in invalidated system suitability tests, misidentified impurity peaks, and potential ANDA rejection. The absence of a CAS registry number for (2R,2'S,cis)-deoxy-saxagliptin further underscores that vendor-provided structural characterization (¹H NMR, ¹³C NMR, HRMS, HPLC purity) is the sole basis for identity confirmation, making supplier selection based on stereochemical specification critical .

Quantitative Differentiation Evidence: (2R,2'S,cis)-Deoxy-saxagliptin vs. Closest Stereochemical Analogs


Mass Spectrometric Differentiation: Molecular Ion and Fragmentation Pattern Distinction from Saxagliptin

(2R,2'S,cis)-Deoxy-saxagliptin exhibits a molecular ion [M+H]⁺ at m/z 300.2 (calculated for C₁₈H₂₆N₃O⁺, monoisotopic mass 300.2070), which is 16 mass units lower than saxagliptin ([M+H]⁺ at m/z 316.2 for C₁₈H₂₆N₃O₂⁺), reflecting the replacement of the adamantyl 3-hydroxyl group (–OH, 17 Da) with a hydrogen atom (–H, 1 Da) . This mass difference provides an unambiguous molecular fingerprint for distinguishing the deoxy impurity series from the parent drug and from hydroxylated impurities such as 5-hydroxy saxagliptin ([M+H]⁺ at m/z 332.2). In LC-MS/MS impurity profiling workflows, the absence of the characteristic water loss transition (–18 Da) observed for saxagliptin further confirms the deoxy structural assignment .

High-Resolution Mass Spectrometry Impurity Profiling Structural Confirmation

DPP-4 Inhibitory Activity: Class-Level Confirmation That Non-Native Stereoisomers Lack Clinically Relevant Potency

Dong et al. (2014) synthesized and evaluated all eight stereoisomers of saxagliptin for DPP-4 inhibitory activity . The parent drug saxagliptin (1a, with native (2'S,2S,cis) configuration) exhibits a DPP-4 Ki of 0.6–1.3 nM and IC₅₀ of 26 nM . Among the seven non-native stereoisomers, only stereoisomer 1e (2'S,2S,trans) retained measurable but reduced potency, while stereoisomers 1b–1d and 1f–1h—representing configurations that include (2R,2'R) and (2S,2'R) arrangements analogous to the non-(2R,2'S,cis) deoxy-saxagliptin isomers—had no detectable DPP-4 inhibitory activity . Since (2R,2'S,cis)-deoxy-saxagliptin shares stereochemical features with the biologically inactive stereoisomer series (non-native configuration at C-2 of the azabicyclohexane ring), it is predicted to be pharmacologically inactive as a DPP-4 inhibitor. This is a critical safety consideration: any residual (2R,2'S,cis)-deoxy-saxagliptin in saxagliptin API does not contribute to therapeutic efficacy but must be controlled as a specified impurity per ICH Q3A guidelines .

DPP-4 Inhibition Stereochemistry-Activity Relationship Impurity Safety Qualification

Chromatographic Selectivity Requirement: Co-Elution Risk Among Deoxy-saxagliptin Diastereomers Necessitates Individual Reference Standards

Manjrawala et al. (2021) developed and validated a stability-indicating RP-HPLC method for saxagliptin-related substances that separates degradation and process impurities using a Zorbax SB-C8 column (150 × 4.6 mm, 5 μm) with phosphate buffer–acetonitrile gradient elution and UV detection at 220 nm . The method was demonstrated to be specific for saxagliptin in the presence of its known process impurities and degradation products. For deoxy-saxagliptin stereoisomers, which share identical molecular formula (C₁₈H₂₅N₃O), molecular weight (299.41), and nearly identical UV chromophores, chromatographic separation depends entirely on subtle differences in molecular shape affecting stationary-phase interactions. Without individual reference standards for each stereoisomer—(2R,2'S,cis), (2R,2'R,cis), (2S,2'S,trans), (2S,2'R,trans), and (2R,2'R,trans)—the risk of co-elution or misassignment is high . Regulatory guidance (ICH Q2(R1)) requires that the specificity of impurity methods be demonstrated by resolving each known impurity from the API and from each other; this cannot be satisfied with a stereochemically undefined 'deoxy-saxagliptin' mixture .

RP-HPLC Method Validation Diastereomer Separation System Suitability

Vendor-Supplied Characterization Data as the Sole Basis for Identity Assurance in the Absence of a Pharmacopeial Monograph

(2R,2'S,cis)-Deoxy-saxagliptin lacks both a CAS registry number and a dedicated USP or EP monograph, placing the full burden of structural identity verification on vendor-supplied characterization data . Reputable suppliers such as SynZeal, ISP Standards, Axios Research, and Pharmaffiliates provide this compound with Certificates of Analysis (CoA) that include ¹H NMR, ¹³C NMR, IR, mass spectrometry, and HPLC purity data generated under cGMP-compliant quality systems, with optional traceability against pharmacopeial standards where feasible . In contrast, generic chemical suppliers may offer deoxy-saxagliptin without stereochemical specification or with purity confirmed only by HPLC-UV, which cannot distinguish diastereomers. For a compound where stereochemistry is the sole differentiator among analogs of identical molecular formula, the completeness of the characterization package directly determines whether the reference standard is fit for its intended use in cGMP QC laboratories.

Reference Standard Qualification CAS-N/A Compounds Certificate of Analysis

Definitive Application Scenarios for (2R,2'S,cis)-Deoxy-saxagliptin in Pharmaceutical Development and Quality Control


ANDA Impurity Profiling: Reference Standard for Specified Impurity Identification and Quantification

In Abbreviated New Drug Application (ANDA) development for generic saxagliptin formulations, the applicant must demonstrate that the impurity profile of the generic product is comparable to that of the reference listed drug (RLD). (2R,2'S,cis)-Deoxy-saxagliptin serves as a co-process impurity reference standard for HPLC peak identification, relative retention time (RRT) determination, and relative response factor (RRF) calculation during forced degradation and stability studies . The validated RP-HPLC method reported by Manjrawala et al. (2021) establishes the chromatographic framework within which this stereochemically defined standard is used to confirm specificity and ensure that deoxy impurities are resolved from the saxagliptin API peak and other related substances .

Stereochemical Purity Confirmation in Chiral Chromatographic Method Development

Because (2R,2'S,cis)-deoxy-saxagliptin differs from its diastereomers (e.g., (2R,2'R,cis), (2S,2'S,trans)) only in the spatial arrangement of identical atoms, it serves as the definitive marker for developing and validating chiral or achiral HPLC methods capable of resolving all potential stereoisomeric impurities in saxagliptin API. The demonstration by Dong et al. (2014) that non-native saxagliptin stereoisomers are pharmacologically inactive underscores the regulatory expectation that stereoisomeric impurities be individually identified and controlled, making the procurement of each discrete deoxy-saxagliptin isomer essential for comprehensive method validation .

Metabolic Pathway Confirmation: Distinguishing Process Impurities from Metabolites in LC-MS/MS Bioanalysis

In bioanalytical method development supporting saxagliptin pharmacokinetic studies, the deoxy-saxagliptin impurity series (m/z 300.2) must be chromatographically resolved from saxagliptin (m/z 316.2) and its active metabolite 5-hydroxy saxagliptin (m/z 332.2) . (2R,2'S,cis)-Deoxy-saxagliptin, as a process impurity rather than a metabolite, serves as a chromatographic marker to verify that the bioanalytical method does not misclassify circulating drug-related material. This application is particularly critical given that saxagliptin is primarily metabolized by CYP3A4/5 to 5-hydroxy saxagliptin, an active metabolite with approximately half the DPP-4 inhibitory potency of the parent drug .

Pharmacopeial Monograph Compliance: Reference Standard Traceability for USP/EP Impurity Testing

Although the European Pharmacopoeia (EP) lists specific saxagliptin impurities (EP Impurity A, B, C) with assigned CAS numbers, deoxy-saxagliptin impurities—including the (2R,2'S,cis) isomer—are recognized as relevant components of the saxagliptin impurity profile . For laboratories operating under cGMP, (2R,2'S,cis)-deoxy-saxagliptin reference standards supplied with comprehensive characterization data and traceability statements against USP or EP standards (as offered by ISP Standards and Axios Research) enable compliance with pharmacopeial general chapters on impurity testing, even in the absence of a monograph dedicated to this specific compound .

Quote Request

Request a Quote for (2R,2'S,cis)-Deoxy-saxagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.